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Executive Summary

Icanbelimod (formerly CBP-307) is an orally administered, next-generation, selective
sphingosine-1-phosphate receptor 1 (S1P1) modulator developed for the treatment of chronic
inflammatory diseases.[1][2] As a potent agonist, icanbelimod induces the internalization of
S1P1 receptors on lymphocytes, effectively sequestering these immune cells within lymph
nodes.[3][4] This mechanism prevents their migration to sites of inflammation, representing a
targeted approach to managing T-cell-driven pathologies such as ulcerative colitis (UC).[1]
Preclinical and clinical studies have demonstrated icanbelimod's dose-dependent reduction of
peripheral lymphocyte counts, a favorable pharmacokinetic profile, and promising efficacy and
safety in patients with moderate-to-severe UC. This document provides a comprehensive
technical overview of icanbelimod, detailing its mechanism of action, pharmacology, clinical
trial data, and the experimental protocols used in its evaluation.

The Sphingosine-1-Phosphate (S1P) Signaling
Pathway and Icanbelimod's Mechanism of Action

The S1P signaling pathway is a critical regulator of the immune system. Sphingosine-1-
phosphate is a bioactive lipid mediator that interacts with a family of five G protein-coupled
receptors (GPCRSs), designated S1P1 through S1P5. The interaction between S1P and the
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S1P1 receptor on lymphocytes is essential for their egress from secondary lymphoid organs
into the bloodstream and lymphatic circulation.

Icanbelimod acts as a functional antagonist of the S1P1 receptor. Upon binding, it initially
activates the receptor, which then undergoes prolonged internalization and degradation. This
process renders the lymphocytes unresponsive to the endogenous S1P gradient, trapping them
within the lymph nodes. By preventing the recirculation of lymphocytes, particularly pathogenic
T cells, icanbelimod reduces the inflammatory infiltrate at disease sites. Unlike the first-
generation S1P modulator fingolimod, which targets S1P1, S1P3, S1P4, and S1P5, next-
generation modulators like icanbelimod exhibit greater selectivity for S1P1, which is
hypothesized to minimize off-target effects associated with S1P3 activation, such as
bradycardia.

Caption: Icanbelimod binds to S1P1 receptors, leading to their internalization and lymphocyte
sequestration.

Quantitative Data Presentation
Preclinical and In Vitro Pharmacology

Icanbelimod is a highly potent S1P1 receptor agonist with demonstrated activity in preclinical

models.
Parameter Value Species/System Reference
S1P1 Internalization CHO cells expressing
9.83 nM
EC50 human S1P1
In Vivo Lymphocyte >50% reduction at Rat
ats
Reduction 0.01 mg/kg
Elimination Half-life 5.3 hours Rats

Phase 1 Pharmacokinetics in Healthy Male Volunteers

A first-in-human, randomized, placebo-controlled study assessed the pharmacokinetics of
icanbelimod following single and multiple ascending oral doses.
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Parameter
(Single 0.1 mg 0.25 mg 0.5 mg 2.5 mg Reference
Dose)
Mean Tmax
(hours) 6.0 7.3 5.0 6.0
Mean 25.2 (pooled
Terminal t1/2 across 25.2 25.2 25.2
(hours) doses)
Tmax
delayed to
Effect of 10.7 h;
High-Fat AUClast &
Meal (0.5 mg) Cmax
increased
~1.8-fold

Phase 1 Pharmacodynamics in Healthy Male Volunteers

Icanbelimod demonstrated a rapid, dose-dependent reduction in total circulating lymphocyte
counts.
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Maximum Mean
Dose Regimen Lymphocyte Decrease Reference
from Baseline

Single Dose 0.1 mg 11%
Single Dose 0.25 mg 40%
Single Dose 0.5 mg 71%
Single Dose 2.5 mg 77%
Multiple Dose 0.15 mg (28

p g ( 49%
days)
Multiple Dose 0.25 mg (28

p g ( 75%

days)

Lymphocyte counts recovered
within 7 days after dosing

cessation.

Phase 2 Clinical Efficacy in Moderate-to-Severe
Ulcerative Colitis (CN002 Trial)

The CNO0O02 trial was a multicenter, randomized, double-blind, placebo-controlled study
evaluating icanbelimod in adults with moderate-to-severe UC.
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Efficacy Endpoint
(0.2 mg Dose)

Week 12
(Induction)

Week 48
(Maintenance)

Reference

Clinical Remission

Statistically significant
improvement vs.

placebo

67% of patients who
completed the study
achieved clinical

remission

Clinical Response

Statistically significant

improvement vs.

57% of patients with
clinical response at
Week 12 achieved

placebo clinical remission at
Week 48
80% of patients in
] o remission at Week 12
Sustained Remission N/A

sustained it through
Week 48

Safety and Tolerability

Icanbelimod has been generally well-tolerated in clinical trials.
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Most Common
. Treatment-
Study Population
Emergent Adverse

Events (TEAES)

Notable Safety
Findings

Reference

Single Dose:
Headache (28.6%),
Dizziness
(19.0%)Multiple Dose:
Headache (50.0%),
Lymphopenia (41.7%)

Healthy Volunteers
(Phase 1)

Transient bradycardia
observed, notably at
the 2.5 mg single
dose. Up-titration
attenuated heart rate

reductions.

Frequencies of TEAEsS
_ were similar between
UC Patients (Phase 2) )
icanbelimod and

placebo groups.

Most TEAEsS were
mild to moderate in
severity. No new
safety signals were
identified through
Week 48.

Experimental Protocols

S1P1 Receptor Internalization Assay (General Protocol)

This functional assay measures the ability of a compound to induce the internalization of the

S1P1 receptor from the cell surface, a key mechanistic step for S1P modulators.

e Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human S1P1 receptors

tagged with a fluorescent protein (e.g., GFP) are cultured in appropriate media.

o Compound Preparation: Icanbelimod is dissolved in DMSO to create a stock solution and

then serially diluted in assay buffer to a range of concentrations.

o Cell Treatment: Cells are plated in multi-well plates and incubated with the various

concentrations of icanbelimod or vehicle control for a specified time (e.g., 30-60 minutes) at

37°C.

e Imaging and Quantification: The cells are fixed. Receptor internalization is visualized using

high-content imaging or confocal microscopy. The degree of internalization is quantified by
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measuring the redistribution of the fluorescent signal from the plasma membrane to
intracellular vesicles.

o Data Analysis: The percentage of internalization is calculated for each concentration relative
to controls. An EC50 value, the concentration at which 50% of the maximal effect is
observed, is determined by fitting the data to a four-parameter logistic curve.

Ex Vivo S1P1 Receptor Occupancy Assay

This assay is used to determine the extent to which a drug is bound to its target receptor in a
specific tissue after in vivo administration.

e Dosing and Tissue Collection: Laboratory animals (e.g., mice) are dosed with icanbelimod
or a vehicle control. At a predetermined time point corresponding to expected peak drug
concentration, animals are euthanized. Target tissues, such as the spleen or lymph nodes,
are rapidly harvested and flash-frozen.

o Membrane Preparation: The frozen tissue is homogenized in a buffer solution. The
homogenate is then centrifuged at low speed to remove nuclei and cellular debris, followed
by high-speed ultracentrifugation to pellet the membrane fraction containing the S1P1
receptors.

e Radioligand Binding: The membrane preparation is incubated with a radiolabeled S1P1
ligand (e.g., [33P]S1P). The binding reaction is performed in the presence (non-specific
binding) or absence (total binding) of a high concentration of an unlabeled S1P1 ligand.

o Quantification: The amount of bound radioactivity is measured using a scintillation counter.

o Data Analysis: Specific binding is calculated by subtracting non-specific binding from total
binding. The percentage of receptor occupancy in the drug-treated animals is calculated by
comparing their specific binding to that of the vehicle-treated animals.
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Caption: Workflow for an ex vivo S1P1 receptor occupancy assay.
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Phase 1 First-in-Human Clinical Trial Protocol (Outline)

The first-in-human study for icanbelimod followed a standard design to assess safety,
tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).

o Study Design: Randomized, double-blind, placebo-controlled, parallel-group, dose-escalation
study.

o Participants: Healthy male volunteers.
o Stages:

o Single Ascending Dose (SAD): Participants were randomized (e.g., 3:1 drug to placebo)
into sequential cohorts, each receiving a single oral dose of icanbelimod (e.g., 0.1 mg,
0.25 mg, 0.5 mg, 2.5 mg) or placebo.

o Multiple Ascending Dose (MAD): New cohorts were randomized to receive a daily oral
dose of icanbelimod (e.g., 0.15 mg, 0.25 mg) or placebo for an extended period (e.g., 28
days).

e Assessments:

o Safety: Continuous monitoring for adverse events, vital signs, ECGs, and clinical
laboratory tests.

o PK: Serial blood samples were collected at predefined time points to measure plasma
concentrations of icanbelimod and determine parameters like Cmax, Tmax, AUC, and
t1/2.

o PD: Serial blood samples were collected to measure total lymphocyte counts using flow
cytometry.

o Dose Escalation: Progression to the next dose level occurred only after a safety review
committee evaluated the data from the preceding cohort.

Logical Relationships in Drug Development
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The development pathway for a targeted modulator like icanbelimod follows a logical
progression from foundational science to clinical application. Each stage builds upon the data
of the previous one, with go/no-go decisions made at critical junctures.
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Caption: Logical progression of Icanbelimod's drug development pipeline.
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Conclusion

Icanbelimod is a potent, selective S1P1 receptor modulator that has demonstrated a clear
mechanism of action, predictable pharmacodynamics, and a favorable pharmacokinetic profile.
Clinical data from Phase 1 and Phase 2 studies support its potential as a new therapeutic
option for immune-mediated diseases like ulcerative colitis, suggesting a differentiated risk-
benefit profile. Further investigation in registrational trials is warranted to fully establish its
position in the therapeutic landscape.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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